

What is the chemical structure of betulin caffeate

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Compound of Interest

Compound Name: *Betulin caffeate*

Cat. No.: *B1160934*

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An In-depth Technical Guide to **Betulin Caffeate**

Introduction

Betulin caffeate, a naturally occurring triterpenoid ester, is a derivative of betulin, which is abundantly found in the bark of birch trees (*Betula* species).^{[1][2]} This compound has garnered interest in the scientific community due to its potential pharmacological activities, including antioxidant and antiproliferative effects.^{[1][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of **betulin caffeate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Betulin caffeate is structurally characterized by a pentacyclic lupane-type triterpenoid skeleton derived from betulin, esterified with a caffeic acid moiety at the C-3 position.^[4] The IUPAC name for **betulin caffeate** is [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.^[5]

Table 1: Chemical Identifiers of **Betulin Caffeate**

Identifier	Value	Reference
Molecular Formula	C39H56O5	[1]
Molecular Weight	604.9 g/mol	[1]
CAS Number	89130-86-9	[1]
IUPAC Name	[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[5]
SMILES	CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC-INVALID-LINK--OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO	[5]
InChI	InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1	[5]

InChIKey	VOQSZICWRNPAMF-IUGYEW CASA-N	[5]
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Physicochemical Properties

Betulin caffeate is typically a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Table 2: Physicochemical Properties of **Betulin Caffeate**

Property	Value	Reference
Physical Description	Powder	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Synthesis and Isolation

Isolation from Natural Sources

Betulin caffeate can be isolated from the bark of various plants, including *Betula alba* and *Couroupita guianensis*. [1]

Experimental Protocol for Isolation from *Couroupita guianensis*

A typical isolation procedure involves the following steps:

- The stem bark of *Couroupita guianensis* is collected, dried, and powdered.
- A methanolic extract of the powdered bark is prepared.
- The crude extract is then subjected to solvent-solvent partitioning using n-hexane and carbon tetrachloride to yield soluble fractions.[1]
- These fractions are further purified using chromatographic techniques, such as column chromatography, to isolate pure **betulin caffeate**. [1]

- The structure of the isolated compound is confirmed by spectroscopic analysis.[1]

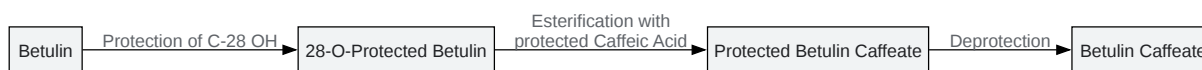
Chemical Synthesis

Betulin caffeate can be synthesized from its parent compound, betulin. A plausible synthetic route is outlined below.

Experimental Protocol for Synthesis of Betulin 3-Caffeate

The synthesis of betulin 3-caffeate from betulin involves a multi-step process that often requires protection and deprotection of the hydroxyl groups. A general approach is as follows:

- Protection of the C-28 hydroxyl group of betulin: The primary hydroxyl group at C-28 is more reactive than the secondary hydroxyl group at C-3.[6] To selectively introduce the caffeate moiety at the C-3 position, the C-28 hydroxyl group is first protected, for example, by acetylation using acetic anhydride in pyridine.[7]
- Esterification at the C-3 position: The resulting 28-O-protected betulin is then reacted with a protected form of caffeic acid (e.g., with protected catechol hydroxyls) in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
- Deprotection: Finally, the protecting groups on the caffeic acid moiety and the C-28 position of the betulin backbone are removed to yield betulin 3-caffeate.



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Caption: Synthetic pathway for **Betulin Caffeate**.

Spectroscopic Data

The structure of **betulin caffeate** is elucidated and confirmed using various spectroscopic techniques, primarily NMR and mass spectrometry.

Table 3: ¹H-NMR Spectral Data of **Betulin Caffeate**

Proton	Chemical Shift (δ) ppm	Multiplicity	J (Hz)	Reference
H-3	4.56	m	[8]	[8]
H-28	3.80, 3.36	ABq	11.0	
H-19	2.46	m	[8]	
H-8'	6.24	d	15.8	
H-5'	6.85	d	7.8	

Table 4: ¹³C-NMR Spectral Data of **Betulin Caffeate**

Carbon	Chemical Shift (δ) ppm	Reference
C-3'	143.8	[4]
C-7'	144.4	[4]
C-4'	146.2	[4]
C-9'	167.5	[4]

Biological Activity

Betulin caffeate has demonstrated notable biological activities, making it a compound of interest for further pharmacological investigation.

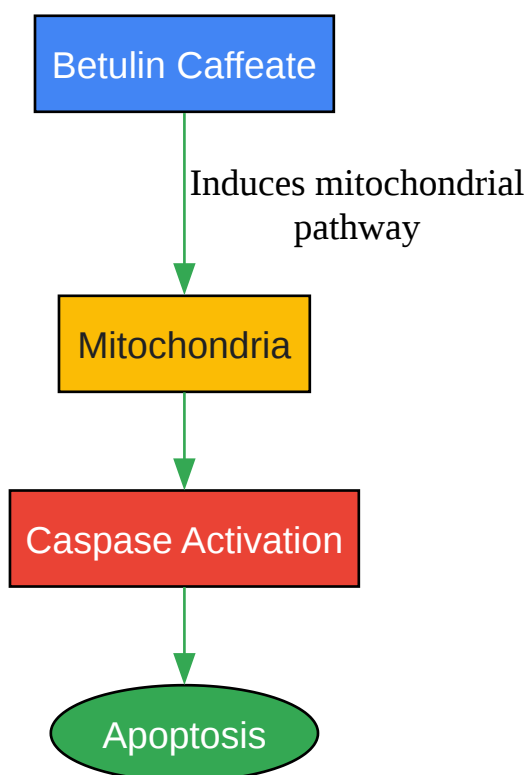
Antioxidant Activity

Betulin caffeate exhibits moderate antioxidant activity. In a DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay, it showed an IC₅₀ value of 108.0 µg/ml.[1] This activity is likely attributed to the caffeic acid moiety, which is a known potent antioxidant.

Antiproliferative Activity

Studies have shown that **betulin caffeate** possesses antiproliferative activity against various cancer cell lines.[3] It was found to be the most active component among triterpenoid extractives from *Betula neoalaskana* and *B. papyrifera* bark, exhibiting higher antiproliferative activity than betulinic acid in several human and murine malignant cell lines.[3]

While the precise signaling pathways modulated by **betulin caffeate** are still under investigation, the known mechanisms of its parent compounds, betulin and betulinic acid, suggest potential targets. Betulinic acid, for instance, is known to induce apoptosis through the activation of caspases in a p53-independent manner.[9] It is plausible that **betulin caffeate** may exert its antiproliferative effects through similar apoptotic pathways.



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Caption: Putative anticancer mechanism of **Betulin Caffeate**.

Conclusion

Betulin caffeate is a promising natural product with a well-defined chemical structure and interesting biological activities. Its synthesis and isolation from natural sources are well-documented. The available data on its antioxidant and antiproliferative properties warrant

further investigation into its mechanisms of action and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals aiming to explore the full potential of this bioactive compound.

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